5-Amino-3,6-dimethylpyridin-2-ol
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Overview
Description
5-Amino-3,6-dimethylpyridin-2-ol is a chemical compound with the molecular formula C7H10N2O and a molar mass of 138.17 g/mol It is a derivative of pyridine, characterized by the presence of amino and hydroxyl groups at specific positions on the pyridine ring
Preparation Methods
The synthesis of 5-Amino-3,6-dimethylpyridin-2-ol involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides. Industrial production methods typically involve similar synthetic routes, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
5-Amino-3,6-dimethylpyridin-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: The amino and hydroxyl groups make it reactive towards electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-3,6-dimethylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Amino-3,6-dimethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
5-Amino-3,6-dimethylpyridin-2-ol can be compared with other similar compounds, such as:
2-Amino-3,6-dimethylpyridine: Lacks the hydroxyl group, which affects its reactivity and applications.
5-Hydroxy-3,6-dimethylpyridine: Lacks the amino group, leading to different chemical properties and uses. The presence of both amino and hydroxyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
5-amino-3,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)5(2)9-7(4)10/h3H,8H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQEUFFNAIQSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.